molecular formula C18H24N4O3S B5576989 1-(ethylsulfonyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]piperidine-3-carboxamide

1-(ethylsulfonyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]piperidine-3-carboxamide

Cat. No.: B5576989
M. Wt: 376.5 g/mol
InChI Key: LWEHMUJVWLYZBI-UHFFFAOYSA-N
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Description

1-(ethylsulfonyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H24N4O3S and its molecular weight is 376.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.15691181 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Cardiac Electrophysiological Activity : N-substituted imidazolylbenzamides, including structures analogous to "1-(ethylsulfonyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]piperidine-3-carboxamide," have shown potency in vitro as class III electrophysiological agents, comparable to sematilide, indicating their potential as selective agents for cardiac arrhythmia treatment (Morgan et al., 1990).

  • Anticancer Properties : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as anticancer agents, showing strong activity against various cancer cell lines. This research indicates the potential of piperidine derivatives in the development of new anticancer therapies (Rehman et al., 2018).

  • Antimicrobial and Antibacterial Studies : The synthesis and biological evaluation of N-substituted derivatives of piperidine and imidazol compounds have shown moderate to high antimicrobial and antibacterial activities. Such studies underscore the potential use of these compounds in treating bacterial infections (Khalid et al., 2016).

  • Anti-Acetylcholinesterase Activity : Research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has uncovered potent anti-acetylcholinesterase activity, suggesting their potential in treating neurodegenerative diseases such as Alzheimer's (Sugimoto et al., 1990).

  • Ionic Liquids for Li-ion Batteries : Studies have explored the use of piperidinium-based ionic liquids, such as 1-ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide, as co-solvents in Li-ion batteries. This research highlights the potential of such compounds in improving the performance and safety of Li-ion battery electrolytes (Kim et al., 2013).

Future Directions

The study of piperidine and imidazole derivatives is a rich field with many potential applications in pharmaceuticals and other areas . This particular compound could be of interest for further study, depending on its specific properties and biological activity.

Properties

IUPAC Name

1-ethylsulfonyl-N-[4-(2-methylimidazol-1-yl)phenyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-3-26(24,25)21-11-4-5-15(13-21)18(23)20-16-6-8-17(9-7-16)22-12-10-19-14(22)2/h6-10,12,15H,3-5,11,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEHMUJVWLYZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)N3C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.